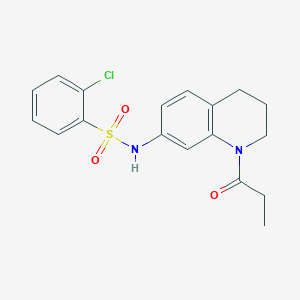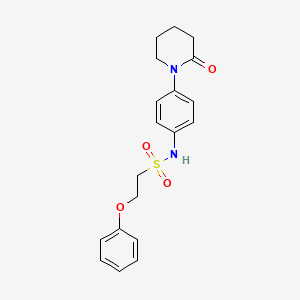![molecular formula C9H10N4O2S B2814385 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid CAS No. 871909-87-4](/img/structure/B2814385.png)
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid, also known as TTA-A2, is a chemical compound with potential applications in scientific research. This compound belongs to the class of tetrazole-based drugs and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid involves its interaction with PPARs. PPARs are transcription factors that regulate gene expression by binding to specific DNA sequences. This compound binds to the ligand-binding domain of PPARα and PPARδ, leading to a conformational change that allows the receptor to bind to DNA and activate gene expression. This activation of gene expression leads to the upregulation of genes involved in fatty acid oxidation and energy metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. This compound has been shown to increase fatty acid oxidation and energy metabolism in the liver, skeletal muscle, and adipose tissue. This leads to a decrease in body weight and improvement in glucose tolerance. This compound has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid in lab experiments is its specificity for PPARα and PPARδ. This allows for the selective activation of these receptors without affecting other nuclear receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid. One direction is the development of more soluble analogs of this compound that can be administered in vivo. Another direction is the investigation of the long-term effects of this compound on metabolism and inflammation. Additionally, the potential use of this compound in the treatment of metabolic disorders, such as obesity and type 2 diabetes, warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its ability to activate PPARα and PPARδ makes it a potential candidate for the treatment of metabolic disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research and its potential use in the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid involves the reaction of 2-bromo-5-(thiophen-3-yl)tetrazole with butanoic acid in the presence of a base. The reaction yields this compound as a white solid with a melting point of 180-182°C. This synthesis method has been reported in scientific literature and has been used for the preparation of this compound for research purposes.
Applications De Recherche Scientifique
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid has potential applications in scientific research due to its ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of metabolism and inflammation. This compound has been shown to activate PPARα and PPARδ, leading to the upregulation of genes involved in fatty acid oxidation and energy metabolism. This property of this compound makes it a potential candidate for the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
2-(5-thiophen-3-yltetrazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-2-7(9(14)15)13-11-8(10-12-13)6-3-4-16-5-6/h3-5,7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMWEJIWOYPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1N=C(N=N1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2814305.png)

![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)


![6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B2814312.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2814314.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide](/img/structure/B2814318.png)



![3-Phenyl-2-azaspiro[3.3]heptan-1-one](/img/structure/B2814324.png)